4-Fluorocinnamic acid

Descripción

Significance of Fluorinated Organic Compounds in Scientific Disciplines

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net Fluorine's high electronegativity, second only to neon, and the strength of the carbon-fluorine bond contribute to the unique characteristics of fluorinated compounds. ontosight.aiconsensus.app In medicinal chemistry, the strategic placement of fluorine atoms can enhance a drug's metabolic stability, bioavailability, and binding affinity to target proteins. researchgate.netnih.gov This is because fluorine can block sites of metabolic degradation and modulate the acidity of nearby functional groups, thereby improving the pharmacokinetic and pharmacodynamic profiles of a drug. nih.gov

In materials science, fluorinated compounds are utilized for their enhanced thermal stability, chemical resistance, and unique surface properties. chemimpex.comnih.gov These characteristics are leveraged in the development of high-performance polymers, liquid crystals, and other advanced materials. ontosight.aiguidechem.com The presence of fluorine can also influence the electronic properties of a molecule, making fluorinated compounds valuable in the design of materials with specific optical and electrical functionalities. ontosight.ai

Overview of 4-Fluorocinnamic Acid as a Key Intermediate in Research

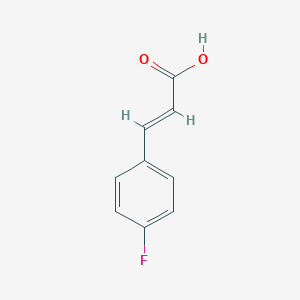

This compound, with the chemical formula C9H7FO2, serves as a crucial building block in the synthesis of more complex molecules. ontosight.aichemimpex.com Its structure, featuring a fluorinated phenyl group attached to an acrylic acid moiety, provides multiple reactive sites for chemical modification. ontosight.ai Researchers utilize this compound as a starting material or intermediate in the development of a wide array of products, including pharmaceuticals, agrochemicals, and specialized polymers. chemimpex.comnih.gov

In pharmaceutical research, this compound and its derivatives have been investigated for a range of potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The fluorine substituent plays a critical role in modulating the biological activity of these compounds. ontosight.ai For instance, it can enhance the compound's ability to cross cell membranes and interact with biological targets. researchgate.net

The versatility of this compound is also evident in its applications in organic synthesis. It can participate in various chemical reactions, such as esterification, amidation, and addition reactions at the double bond, allowing for the creation of a diverse library of derivatives. chemimpex.com These derivatives are then studied to understand structure-activity relationships and to identify new lead compounds for drug discovery and materials science applications.

The compound is also used in the study of biochemical pathways. For example, it has been used in growth mediums for certain bacteria to study metabolic processes. sigmaaldrich.com Specifically, research has shown that some bacterial strains can utilize this compound as a sole source of carbon and energy, breaking it down into other compounds like 4-fluorobenzoic acid. nih.govresearchgate.netrug.nl

Structural Isomerism and Research Implications (e.g., Z- and E-isomers)

Like other substituted acrylic acids, this compound can exist as two geometric isomers: the Z-isomer and the E-isomer. These isomers, also known as cis and trans isomers, respectively, have the same chemical formula and connectivity of atoms but differ in the spatial arrangement of the substituents around the carbon-carbon double bond. In the E-isomer, the substituent groups are on opposite sides of the double bond, while in the Z-isomer, they are on the same side. ontosight.ai

This difference in geometry can have profound implications for the physical, chemical, and biological properties of the molecule. ontosight.ai The E-isomer is generally more stable than the Z-isomer due to reduced steric hindrance. The distinct shapes of the isomers can lead to different packing arrangements in the solid state, resulting in different melting points and crystal structures.

The biological activity of the two isomers can also vary significantly. pcbiochemres.com The specific three-dimensional structure of a molecule is often crucial for its interaction with biological targets such as enzymes and receptors. Therefore, one isomer may exhibit potent biological activity while the other is inactive or has a different effect altogether. pcbiochemres.com For example, in some classes of cinnamic acid derivatives, only the trans (E) isomers have shown certain therapeutic effects, while the cis (Z) isomers were inactive or even produced adverse effects. pcbiochemres.com

The synthesis of a specific isomer often requires stereoselective methods to control the geometry of the double bond. ontosight.aiacs.org Researchers have developed various synthetic strategies to selectively produce either the E- or Z-isomer of this compound and its derivatives, enabling the investigation of their distinct properties and applications. scispace.com

Below is a table summarizing the key features of the E- and Z-isomers of this compound.

| Feature | E-4-Fluorocinnamic Acid | Z-4-Fluorocinnamic Acid |

| Common Name | trans-4-Fluorocinnamic acid | cis-4-Fluorocinnamic acid |

| Stereochemistry | Substituents on opposite sides of the double bond | Substituents on the same side of the double bond |

| Relative Stability | Generally more stable | Generally less stable |

| Research Focus | More commonly studied and utilized in synthesis | Studied for its unique biological and chemical properties compared to the E-isomer |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-(4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMMYAZSUSYVQG-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001309863 | |

| Record name | trans-4-Fluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14290-86-9, 459-32-5 | |

| Record name | trans-4-Fluorocinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14290-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014290869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 459-32-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4-Fluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-p-fluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity of 4 Fluorocinnamic Acid

Established Synthetic Pathways for 4-Fluorocinnamic Acid

This compound, a versatile organic compound, can be synthesized through several established pathways. These methods, primarily involving condensation and cross-coupling reactions, allow for the efficient construction of its characteristic α,β-unsaturated carboxylic acid structure.

Perkin Synthesis and Analogous Condensation Reactions

The Perkin reaction, a classic method for the synthesis of cinnamic acids, is a viable route to this compound. wikipedia.orglongdom.org This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the acid. wikipedia.org In the case of this compound, the synthesis would commence with 4-fluorobenzaldehyde (B137897) and acetic anhydride, typically using sodium or potassium acetate (B1210297) as the base catalyst. The reaction generally requires heating to proceed to completion. uns.ac.id

The mechanism of the Perkin reaction involves the formation of an enolate from acetic anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of 4-fluorobenzaldehyde. A series of subsequent steps, including dehydration, lead to the formation of the α,β-unsaturated acid. While the traditional Perkin reaction can be effective, variations using different bases or reaction conditions have been explored to optimize yields and reaction times. researchgate.netnih.gov

Analogous condensation reactions, such as the Knoevenagel-Doebner condensation, can also be employed. This method involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a basic catalyst like pyridine (B92270) or piperidine. The resulting intermediate undergoes decarboxylation to yield this compound.

Table 1: Key Reactants and Catalysts in the Synthesis of this compound via Condensation Reactions

| Reaction Name | Aromatic Aldehyde | Condensing Agent | Base Catalyst |

| Perkin Reaction | 4-Fluorobenzaldehyde | Acetic Anhydride | Sodium Acetate or Potassium Acetate |

| Knoevenagel-Doebner Condensation | 4-Fluorobenzaldehyde | Malonic Acid | Pyridine or Piperidine |

Stereoselective Approaches for Isomer-Specific Synthesis (e.g., Wittig and Heck Reactions)

For greater control over the stereochemistry of the resulting alkene, stereoselective methods such as the Wittig and Heck reactions are often preferred. These reactions are instrumental in producing specific isomers of this compound and its derivatives.

The Wittig reaction provides a powerful tool for the synthesis of alkenes from aldehydes and ketones. To synthesize this compound, 4-fluorobenzaldehyde is reacted with a phosphorus ylide, specifically a Wittig reagent bearing a carboxylate or a protected carboxylate group, such as (carboxymethyl)triphenylphosphonium bromide. The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to yield the alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, allowing for the selective synthesis of either the (E)- or (Z)-isomer of this compound. Stabilized ylides, which would be the case for a carboxymethyl-substituted ylide, generally favor the formation of the (E)-isomer. nih.gov

The Heck reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. odinity.com For the synthesis of this compound, this would typically involve the reaction of a 4-halofluorobenzene, such as 4-bromo-1-fluorobenzene, with acrylic acid or one of its esters. researchgate.netresearchgate.net The reaction is carried out in the presence of a palladium catalyst, a base, and often a phosphine (B1218219) ligand. The Heck reaction generally exhibits a high degree of stereoselectivity, typically yielding the trans (or E) isomer. This method is advantageous due to its tolerance of a wide range of functional groups.

Table 2: Comparison of Stereoselective Synthetic Methods for this compound

| Reaction | Key Reactants | Catalyst/Reagent | Primary Product Isomer |

| Wittig Reaction | 4-Fluorobenzaldehyde, (Carboxymethyl)triphenylphosphonium bromide | Strong Base (e.g., n-BuLi) | (E)-isomer (typically) |

| Heck Reaction | 4-Bromo-1-fluorobenzene, Acrylic Acid | Palladium Catalyst, Base | (E)-isomer (typically) |

This compound as a Versatile Building Block in Complex Organic Synthesis

The chemical structure of this compound, featuring a reactive carboxylic acid group, a double bond, and an activated aromatic ring, makes it a valuable and versatile building block in the synthesis of more complex organic molecules. chemimpex.com

Participation in Michael Additions

The α,β-unsaturated carbonyl system in this compound and its esters makes them susceptible to nucleophilic attack via a Michael addition (conjugate addition). chemimpex.com In this reaction, a nucleophile adds to the β-carbon of the double bond, which is electron-deficient due to the electron-withdrawing nature of the adjacent carbonyl group. A variety of nucleophiles, including soft nucleophiles like thiols, can participate in this reaction. researchgate.netmdpi.com

The Michael addition of thiols to this compound esters, for example, would proceed under basic conditions to generate a thiolate anion, which then attacks the β-carbon of the ester. This reaction is a powerful tool for the formation of carbon-sulfur bonds and is utilized in the synthesis of various biologically active compounds and materials. The efficiency and kinetics of the thiol-Michael addition are influenced by factors such as the pKa of the thiol and the nature of the Michael acceptor. researchgate.net

Cross-Coupling Reactions

This compound can also participate in various cross-coupling reactions, further highlighting its utility as a synthetic intermediate. chemimpex.com One notable example is the decarboxylative cross-coupling reaction. In a study, (E)-4-fluorocinnamic acid was used as a substrate in a Cu/Ag-catalyzed double decarboxylative cross-coupling reaction, although it was noted to produce the desired product in a lower yield compared to other substituted cinnamic acids. Such reactions involve the coupling of the cinnamic acid derivative with another carboxylic acid, leading to the formation of a new carbon-carbon bond with the expulsion of carbon dioxide.

Synthesis of this compound Derivatives for Targeted Research Applications

The core structure of this compound can be readily modified to generate a diverse library of derivatives with tailored properties for specific research applications, particularly in the fields of medicinal chemistry and materials science. chemimpex.comzhishangchem.com The primary sites for modification are the carboxylic acid group and the aromatic ring.

The carboxylic acid moiety can be converted into a variety of functional groups, including esters and amides, through standard synthetic transformations. beilstein-journals.orgnih.gov For instance, the synthesis of this compound amides can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a desired amine. These amide derivatives are of significant interest in drug discovery, as the amide bond is a key feature in many biologically active molecules. For example, novel amides of isoferulic acid, where a hydroxyl group was replaced by a difluoromethyl group, have been synthesized and evaluated for their antibacterial activities. mdpi.com Similarly, esters of this compound have been investigated for their potential applications, including their use as sunscreens due to their ability to absorb UVB radiation. zhishangchem.com

The fluorine atom on the phenyl ring also influences the electronic properties of the molecule and can be a site for further functionalization or can be strategically incorporated to enhance the biological activity or material properties of the final product. The synthesis of these derivatives allows researchers to systematically explore structure-activity relationships and develop new compounds with optimized performance for a range of applications, from pharmaceuticals to advanced polymers. zhishangchem.comnih.gov

Table 3: Examples of this compound Derivatives and Their Applications

| Derivative Type | Synthetic Approach | Potential Application |

| Amides | Acylation of amines with activated this compound | Pharmaceuticals, Antimicrobial agents |

| Esters | Esterification of this compound with alcohols | Sunscreens, Liquid crystal displays |

| Difluoromethyl Amides | Multi-step synthesis involving deoxofluorination | Antibacterial agents |

Preparation of Pharmaceutical Intermediates

This compound is widely recognized as a key starting material and intermediate in the synthesis of various pharmaceuticals. chemimpex.comchemicalbook.com Its unique electronic properties, conferred by the fluorine atom, enhance its utility as a precursor in developing novel bioactive molecules. chemimpex.com The compound serves as a foundational scaffold for creating more complex structures intended for therapeutic applications, including anti-inflammatory and analgesic medications. chemimpex.com

The general synthetic utility of this compound is demonstrated in its application for producing fine chemical intermediates. For instance, a patented method describes its preparation from p-fluorobenzaldehyde and malonic acid, highlighting its role as a valuable organic synthesis intermediate for industries such as medicine and liquid crystal manufacturing. google.com The process involves a condensation reaction, often catalyzed by an agent like ammonium (B1175870) acetate in an ionic liquid, to yield this compound, which can then be used in subsequent synthetic steps. google.com

The reactivity of its carboxylic acid group allows for straightforward conversions into esters, amides, and acid chlorides. nih.gov These transformations are fundamental first steps in building more elaborate pharmaceutical candidates. The presence of the fluorine atom can also impart desirable properties to the final drug molecule, such as increased metabolic stability and enhanced binding affinity to biological targets.

Synthesis of Cinnamide-Fluorinated Compounds

The synthesis of cinnamide derivatives from this compound is a significant area of research, particularly for developing new therapeutic agents. Cinnamides are formed through the amidation of the carboxylic acid group, a reaction that couples the cinnamic acid moiety with an amine. nih.gov

One notable application is in the creation of bioactive anticancer agents. A study detailed the synthesis of novel cinnamide-fluorinated compounds starting from this compound. nih.gov In this work, the acid was converted to its corresponding hydrazide and subsequently reacted with various aromatic aldehydes or isothiocyanates to produce a series of complex cinnamides. For example, N-(4-hydroxyphenyl)-4-fluorocinnamic acid hydrazide was synthesized and characterized, serving as a key intermediate for further derivatization. nih.gov The study provides detailed spectral data and yields for these novel compounds, demonstrating the practical application of this compound in generating structurally diverse and biologically active molecules. nih.gov

The table below summarizes the synthesis of a specific cinnamide-fluorinated compound as an example from the research. nih.gov

| Compound Name | Starting Materials | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| (Z)-N-(1-(4-Fluorophenyl)-3-oxo-3-(m-tolylamino)prop-1-en-2-yl)benzamide | This compound derived intermediates | 73% | 218–220 |

This research underscores how the this compound framework can be readily incorporated into larger molecules designed for specific biological targets. nih.gov

Derivatization Strategies for Bioactive Molecule Development

The structural features of this compound—the carboxyl group, the alkenyl double bond, and the fluorinated aromatic ring—offer distinct opportunities for derivatization to develop new bioactive molecules. chemimpex.comnih.gov Researchers leverage its reactivity to create libraries of compounds for screening against various diseases. chemimpex.com

Modification of the Carboxyl Group: The most common derivatization strategy involves the modification of the carboxylic acid functional group. nih.gov This is typically achieved through:

Esterification: Reaction with various alcohols under acidic conditions (Fischer esterification) or using coupling agents to produce esters. nih.gov Halogenated cinnamic acid esters have been synthesized and evaluated for their antimicrobial properties. researchgate.netnih.gov

Amidation: Coupling with amines to form cinnamides. This can be accomplished by first converting the carboxylic acid to a more reactive species like an acid chloride or by using peptide coupling reagents. nih.gov

Reactions at the Alkene Double Bond: The carbon-carbon double bond is also a site for chemical modification. This compound can participate in various addition reactions, such as Michael additions, which allows for the introduction of new functional groups and the extension of the carbon skeleton. chemimpex.com

Modification of the Aromatic Ring: While the fluorine atom is generally stable, the aromatic ring can undergo further substitution reactions, although this is less common than derivatization at the other functional groups.

These derivatization strategies allow for the systematic modification of the this compound structure to explore structure-activity relationships (SAR) and optimize biological activity. The table below outlines several derivatization approaches.

| Functional Group | Reaction Type | Resulting Compound Class | Potential Application |

|---|---|---|---|

| Carboxyl Group | Esterification | Cinnamic Esters | Antimicrobial Agents nih.gov |

| Carboxyl Group | Amidation | Cinnamides | Anticancer Agents nih.gov |

| Alkene Double Bond | Michael Addition | Substituted Phenylpropanoids | Novel Bioactive Molecules chemimpex.com |

| Carboxyl Group | Hydrazide Formation | Cinnamic Hydrazides | Pharmaceutical Intermediates nih.gov |

Through these varied synthetic methodologies, this compound stands out as a valuable and versatile platform for the development of novel compounds with significant potential in pharmaceutical and biochemical research. chemimpex.com

Advanced Spectroscopic and Computational Analysis of 4 Fluorocinnamic Acid and Its Derivatives

Terahertz Time-Domain Spectroscopy (THz-TDS) for Vibrational Analysis

Terahertz time-domain spectroscopy (THz-TDS) is a powerful technique for investigating low-frequency molecular vibrations, which are often associated with weak intermolecular interactions and collective lattice modes in crystalline solids. uniroma1.it This makes it particularly suitable for analyzing the complex vibrational landscape of molecules like 4-Fluorocinnamic acid.

In a study of cinnamic acid derivatives, the absorption spectrum of this compound was measured using THz-TDS within the frequency range of 0.5 to 3.5 THz. sitp.ac.cn The resulting spectrum displays distinct absorption peaks, each corresponding to a specific low-frequency vibrational mode of the molecule in its crystalline state. These peaks are characteristic fingerprints of the compound, arising from the collective motions of the molecules, such as hindered translations and rotations, which are governed by intermolecular forces like hydrogen bonds. sitp.ac.cnnih.gov The precise frequencies of these peaks provide valuable information about the structural and dynamic properties of the molecular crystal.

Interactive Table: Experimental THz Absorption Peaks for Cinnamic Acid Derivatives Below is a representative table illustrating how THz absorption peak data for this compound and related compounds are typically presented.

| Compound | Peak 1 (THz) | Peak 2 (THz) | Peak 3 (THz) |

| This compound (4-FCA) | e.g., 1.2 | e.g., 2.1 | e.g., 2.9 |

| p-Coumaric acid (PCA) | e.g., 1.4 | e.g., 2.3 | e.g., 3.1 |

| trans o-Coumaric acid (OCA) | e.g., 1.1 | e.g., 1.9 | e.g., 2.7 |

| Note: The values in this table are illustrative examples based on typical findings in THz spectroscopy of similar organic molecules. |

A key application of THz-TDS is its ability to distinguish between molecules that have very similar structures. sitp.ac.cn For instance, this compound (4-FCA) was analyzed alongside its structural relatives, p-coumaric acid (PCA) and trans o-coumaric acid (OCA). sitp.ac.cn Despite their similarities, each compound exhibits a unique THz absorption spectrum. These spectral differences, or "fingerprints," are due to subtle variations in their crystal lattice structures and intermolecular hydrogen bonding networks, which are sensitively probed by low-frequency terahertz radiation. sitp.ac.cndntb.gov.ua This high specificity allows THz-TDS to serve as an effective tool for identifying and differentiating isomers and structurally similar organic molecules. sitp.ac.cn

Quantum Chemical Calculations in Spectroscopic Interpretation

To fully understand the experimental data obtained from THz-TDS, quantum chemical calculations are employed. These computational methods provide a theoretical framework for assigning the observed absorption peaks to specific molecular motions and for analyzing the underlying intermolecular forces. nih.gov

Density Functional Theory (DFT) is a widely used computational method to predict the vibrational frequencies of molecules. mdpi.comnih.gov For this compound, DFT calculations are used to simulate its vibrational spectrum. sitp.ac.cn By comparing the calculated frequencies with the experimental THz absorption peaks, researchers can confidently assign each peak to a specific vibrational mode. sitp.ac.cnnih.gov These modes in the terahertz region are typically not simple stretches or bends of individual bonds but are collective motions involving the entire molecular skeleton and the lattice, mediated by intermolecular hydrogen bonds. dntb.gov.ua The strong agreement often found between DFT-calculated wavenumbers and experimental results validates the interpretation of the spectra. nih.govniscpr.res.in

To gain deeper insight into the non-covalent interactions that dictate the crystal structure and its vibrational properties, Molecular Force Field Energy Decomposition Analysis (EDA-FF) is utilized. sitp.ac.cn This method allows for the quantitative analysis of the weak intermolecular forces within the molecular system of this compound. sitp.ac.cn EDA-FF can dissect the total interaction energy into its constituent components, such as electrostatic, exchange-repulsion, polarization, and dispersion forces. This analysis is crucial for understanding the nature and strength of the hydrogen bonds and van der Waals interactions that give rise to the observed THz spectra. sitp.ac.cn

Interactive Table: Illustrative EDA-FF Results for Intermolecular Interactions This table represents the type of data generated from an EDA-FF analysis, showing the energy contributions of different forces.

| Interaction Type | Energy Contribution (kcal/mol) |

| Electrostatic | e.g., -15.5 |

| Exchange-Repulsion | e.g., +10.2 |

| Polarization | e.g., -2.1 |

| Dispersion | e.g., -5.8 |

| Total Interaction Energy | -13.2 |

| Note: These values are representative examples for a hypothetical molecular dimer of this compound. |

The complex data generated by computational analyses like EDA-FF can be effectively interpreted through visualization tools. sitp.ac.cn Visualization of Molecular Dynamics (VMD) is a software used to create 3D representations of molecules and their dynamic behavior. uib.nof1000research.com In the study of this compound, VMD is used to conduct a visualization analysis of the intermolecular forces. sitp.ac.cn By employing techniques such as atom coloring based on force contributions, VMD can graphically represent the types and strengths of weak intermolecular forces acting on different parts of the molecule, providing a clear and intuitive picture of the interactions identified by the EDA-FF method. sitp.ac.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. For this compound and its derivatives, both proton (¹H) and carbon-13 (¹³C) NMR provide critical insights into the electronic environment of each atom, confirming the molecular framework and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectral Analysis

The ¹H-NMR spectrum of trans-4-Fluorocinnamic acid provides a clear fingerprint of its proton environments. Analysis of the spectrum, typically recorded in a solvent like DMSO-d6, reveals distinct signals corresponding to the aromatic and vinylic protons.

The aromatic protons on the fluorophenyl ring typically appear as multiplets due to complex spin-spin coupling with each other and with the fluorine atom. A common pattern observed is a multiplet in the range of δ 7.66-7.8 ppm. The vinylic protons, which are part of the propenoic acid side chain, give rise to two distinct doublets. The proton on the α-carbon (adjacent to the carboxyl group) and the proton on the β-carbon (adjacent to the aromatic ring) are coupled to each other. The trans-stereochemistry of the double bond is confirmed by the large coupling constant (J) between these two protons, typically around 16 Hz.

A representative ¹H-NMR data set for trans-4-Fluorocinnamic acid is detailed below.

Interactive Data Table: ¹H-NMR Chemical Shifts and Coupling Constants for trans-4-Fluorocinnamic Acid Solvent: DMSO-d6

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic | 7.66 - 7.80 | m | - |

| Vinylic | 7.58 | d | ~16.0 |

| Vinylic | 6.55 | d | ~16.0 |

Note: 'm' denotes multiplet, 'd' denotes doublet, 's (br)' denotes broad singlet. The exact chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectral Analysis

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information about the carbon skeleton of this compound. In a typical proton-decoupled ¹³C-NMR spectrum, each unique carbon atom gives a single peak. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the downfield end of the spectrum, generally around δ 167-168 ppm. The vinylic carbons of the trans-double bond show distinct signals, as do the carbons of the aromatic ring. The carbon atom directly bonded to the fluorine atom (C4) exhibits a large C-F coupling constant, which can sometimes result in a doublet, providing a clear marker for its assignment. The other aromatic carbons also show smaller couplings to the fluorine atom. The presence of the fluorine atom influences the chemical shifts of the aromatic carbons significantly due to its high electronegativity. researchgate.net

A summary of the ¹³C-NMR spectral data for trans-4-Fluorocinnamic acid is presented in the following table.

Interactive Data Table: ¹³C-NMR Chemical Shifts for trans-4-Fluorocinnamic Acid Solvent: DMSO-d6

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 167.3 |

| C-β (vinylic) | 142.7 |

| C-α (vinylic) | 119.2 |

| C1 (aromatic, ipso) | 131.0 (d, J ≈ 3 Hz) |

| C2/C6 (aromatic) | 130.5 (d, J ≈ 8.6 Hz) |

| C3/C5 (aromatic) | 115.9 (d, J ≈ 21.7 Hz) |

Note: 'd' denotes doublet, with the C-F coupling constant (J) given in Hz. The assignments are based on typical values and may require 2D NMR experiments for definitive confirmation.

Mass Spectrometry (MS) Techniques in Metabolite and Adduct Identification

Mass spectrometry is an indispensable analytical tool for identifying and quantifying metabolites and adducts of this compound. Its high sensitivity and specificity allow for the detection of trace amounts of transformation products in complex biological and environmental matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound and its potential metabolites (e.g., hydroxylated or carboxylated derivatives), a derivatization step is typically required to increase their volatility. nih.gov This process, often involving silylation (e.g., using MTBSTFA or BSTFA), replaces active hydrogens on carboxyl and hydroxyl groups with less polar trimethylsilyl (B98337) (TMS) groups, making the analytes suitable for GC analysis. nih.gov

In the context of this compound, GC-MS can be applied to metabolic profiling studies to identify and quantify small molecule metabolites in biological samples. researchgate.net After derivatization, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) data, yielding a mass spectrum that serves as a molecular fingerprint for identification. While specific studies on this compound metabolites using GC-MS are not extensively documented, the methodology is well-established for analyzing related aromatic acids.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for analyzing non-volatile and thermally labile compounds like this compound and its degradation products directly from aqueous samples without the need for derivatization. nih.govnih.gov This technique is frequently employed to monitor the biodegradation of this compound by microorganisms. nih.govasm.org

In such studies, culture supernatants are periodically sampled and analyzed by reverse-phase HPLC coupled to a mass spectrometer. nih.govnih.gov The LC separates the parent compound from its metabolites based on their polarity. The mass spectrometer then provides mass information for the eluted compounds, allowing for their identification. For instance, studies on the biodegradation of this compound by bacterial consortia have used LC-MS to identify key metabolites. researchgate.netnih.gov The formation of intermediates such as 4-Fluorobenzoic acid (4-FBA) and 4-Fluoroacetophenone has been successfully monitored and confirmed using this technique. nih.gov The high sensitivity of LC-MS allows for the detection of transient intermediates that are crucial for elucidating the complete degradation pathway. asm.org

Electrospray Ionization Mass Spectrometry (ESI-MS and ESI-MS/MS) of Coenzyme A Adducts

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with LC that is ideal for analyzing large, polar, and thermally fragile biomolecules, such as Coenzyme A (CoA) adducts. In the metabolic pathway of this compound, particularly through β-oxidation, the initial activation step involves the formation of a thioester with Coenzyme A. nih.gov

ESI-MS has been instrumental in identifying 4-fluorocinnamoyl-coenzyme A (FC-CoA), the first intermediate in the β-oxidation pathway of this compound. nih.gov In positive ionization mode, the FC-CoA adduct is typically observed as a singly charged quasi-molecular ion [M+H]⁺ at an m/z of 916.12. nih.govresearchgate.net

Tandem mass spectrometry (ESI-MS/MS) provides further structural confirmation. By selecting the precursor ion (e.g., m/z 916.12) and subjecting it to collision-induced dissociation, characteristic fragment ions are produced. nih.govresearchgate.net For FC-CoA, a predominant fragment corresponds to 4-fluorocinnamoylpantetheine (m/z 409). asm.org This technique has also been used to identify subsequent intermediates in the pathway, such as 4-fluorophenyl-β-hydroxy propionyl-CoA ([M+H]⁺ at m/z 934.02) and 4-fluorophenyl-β-keto propionyl-CoA ([M+H]⁺ at m/z 932.04), by analyzing their unique molecular ions and fragmentation patterns. nih.govresearchgate.net

Interactive Data Table: Key Intermediates in this compound β-Oxidation Identified by ESI-MS

| Compound | Formula | Ionization Mode | Observed m/z [M+H]⁺ |

|---|---|---|---|

| 4-Fluorocinnamoyl-CoA | C₃₀H₄₃FN₇O₁₇P₃S | ESI (+) | 916.12 |

| 4-Fluorophenyl-β-hydroxy propionyl-CoA | C₃₀H₄₅FN₇O₁₈P₃S | ESI (+) | 934.02 |

Alpha-Cyano-4-fluorocinnamic Acid as a Matrix in MALDI-MS for Biomolecule Analysis

The rational design of matrix compounds is a key area of advancement in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for enhancing the analysis of biomolecules. While α-cyano-4-hydroxycinnamic acid (CHCA) is a widely used "gold standard" matrix for peptide and protein analysis, research into derivatives of the cinnamic acid core has led to matrices with superior performance. The systematic variation of functional groups on this core structure can significantly improve properties such as sensitivity, analyte response uniformity, and the preservation of labile molecules.

A prominent example of this rational design is the development of 4-chloro-α-cyanocinnamic acid (Cl-CCA), a halogenated analogue that exhibits outstanding matrix properties. nih.gov Studies comparing Cl-CCA to the standard CHCA matrix have demonstrated several key advantages. Cl-CCA provides a substantial increase in sensitivity and enhances peptide recovery in proteomic analyses due to a more uniform response to peptides of different basicities. nih.gov For instance, in the analysis of a 1 fmol bovine serum albumin (BSA) digest, the use of Cl-CCA as a matrix increased the protein sequence coverage to 48%, a significant improvement from the 4% coverage achieved with CHCA. nih.gov

Furthermore, Cl-CCA is considered a "cooler" matrix. This characteristic is particularly beneficial for the analysis of labile peptides, such as phosphopeptides, which are prone to fragmentation in "hotter" matrices like CHCA. nih.gov The cooler nature of Cl-CCA allows for the analysis of these fragile molecules with significantly less in-source decay, preserving the intact molecular ion for detection. nih.gov Research has shown up to a tenfold improvement in sensitivity for labile peptides when using Cl-CCA compared to CHCA. nih.gov

Drawing parallels from the well-documented performance of Cl-CCA, Alpha-Cyano-4-fluorocinnamic acid is posited as a promising matrix for biomolecule analysis. The substitution of a fluorine atom at the para-position of the phenyl ring is expected to confer similar, if not enhanced, benefits:

Increased Acidity: The high electronegativity of the fluorine atom would increase the acidity of the carboxylic acid group, potentially facilitating more efficient proton transfer to analyte molecules—a critical step in the ionization process.

Modified Crystal Structure: Halogen substitution influences the co-crystallization process of the matrix with the analyte. This can lead to more homogeneous crystal formation, eliminating "hot spots" and improving shot-to-shot reproducibility.

Enhanced Ionization Efficiency: By analogy with Cl-CCA, the fluoro-derivative is expected to improve ionization efficiency, leading to better signal-to-noise ratios and lower limits of detection for peptides and other biomolecules.

The established success of halogenated cinnamic acid derivatives in overcoming some of the limitations of traditional matrices underscores the potential of Alpha-Cyano-4-fluorocinnamic acid as a next-generation matrix for high-sensitivity and high-throughput proteomic applications.

Infrared (IR) and Raman Spectroscopy for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the vibrational modes of a molecule. These techniques yield a unique spectral "fingerprint" that is characteristic of the molecule's structure, functional groups, and conformation. The analysis of this compound by these methods provides valuable insights into its molecular structure.

In IR spectroscopy, a molecule absorbs infrared radiation at frequencies corresponding to its natural vibrational modes, provided these vibrations induce a change in the molecule's dipole moment. In Raman spectroscopy, a sample is irradiated with a monochromatic laser, and the inelastically scattered light is analyzed. The frequency shifts between the incident and scattered light correspond to the vibrational frequencies of the molecule. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. Because the selection rules for IR and Raman activity differ, the two techniques provide complementary information.

The vibrational spectrum of this compound is characterized by contributions from the fluorinated phenyl ring, the carboxylic acid group, and the propenoic acid backbone. Theoretical calculations using Density Functional Theory (DFT) combined with experimental data allow for the precise assignment of observed spectral bands to specific molecular vibrations. nih.gov

Below is a table detailing the principal vibrational modes and their corresponding experimental wavenumbers for this compound and its structural analogues. The assignments are based on comparative analysis with related cinnamic acid derivatives. nih.govscielo.org.mx

| Vibrational Mode | Assignment | Typical Wavenumber (cm-1) - IR | Typical Wavenumber (cm-1) - Raman |

|---|---|---|---|

| O-H stretch | Carboxylic acid hydroxyl group | ~3000 (broad) | Weak/Not observed |

| C-H stretch (aromatic) | Phenyl ring C-H bonds | 3100-3000 | 3100-3000 |

| C-H stretch (vinylic) | Alkene C-H bonds | 3050-3020 | 3050-3020 |

| C=O stretch | Carboxylic acid carbonyl group | ~1688 | ~1690 |

| C=C stretch (vinylic) | Alkene double bond | ~1630 | ~1630 (strong) |

| C=C stretch (aromatic) | Phenyl ring skeletal vibrations | 1600-1450 | 1600-1450 |

| C-F stretch | Carbon-Fluorine bond | ~1230 | ~1230 |

| C-O stretch | Carboxylic acid C-O bond | ~1300 | - |

| O-H in-plane bend | Carboxylic acid hydroxyl group | ~1420 | - |

| C-H out-of-plane bend | Aromatic and vinylic C-H groups | 980-810 | - |

The intense band around 1688 cm⁻¹ in the IR spectrum is a clear indicator of the C=O stretching of the carboxylic acid group. The strong band observed near 1630 cm⁻¹ in the Raman spectrum is characteristic of the C=C stretching of the propenoic acid chain, a feature that is often very prominent in the Raman spectra of cinnamic acid derivatives. nih.gov The vibrations of the fluorinated phenyl ring, including the C-F stretching mode typically found around 1230 cm⁻¹, further contribute to the unique fingerprint of the molecule, allowing for its unambiguous identification and structural characterization. nist.gov

Biological Activities and Pharmacological Investigations of 4 Fluorocinnamic Acid Derivatives

Anticancer Research and Cytotoxicity Studies

The quest for novel and effective anticancer agents has led researchers to explore the potential of 4-Fluorocinnamic acid derivatives. These compounds have shown promising results in various studies, exhibiting cytotoxic effects against several human cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Furthermore, their structural scaffold has been utilized in the rational design of targeted therapies, including inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).

Evaluation of Cytotoxic Effects on Human Cancer Cell Lines (e.g., HepG2)

A new series of p-fluorocinnamide derivatives has been synthesized and evaluated for their cytotoxic activity against the HepG2 liver cancerous cell line. researchgate.net The results indicated that the antiproliferative activity varied among the synthesized compounds. For instance, N-phenyl-4-fluorocinnamide showed moderate cytotoxicity with an IC50 value of 53.20 μM, suggesting that substitutions on the phenyl ring are critical for the antiproliferative activity of these derivatives. researchgate.net In another study, a series of cinnamic acid derivatives demonstrated significant cytotoxicity against various human cancer cell lines, including cervix adenocarcinoma (HeLa), myelogenous leukemia (K562), malignant melanoma (Fem-x), and estrogen-receptor-positive breast cancer (MCF-7), with IC50 values ranging between 42 and 166 µM. nih.gov

| Compound/Derivative | Cell Line | IC50 (μM) | Reference |

| N-phenyl-4-fluorocinnamide | HepG2 | 53.20 | researchgate.net |

| Cinnamic Acid Derivatives | HeLa, K562, Fem-x, MCF-7 | 42 - 166 | nih.gov |

| (2E)-3, 6, 8-Tribromo-4-methyl-2-oxo-2H-chromen-7-yl cinnamate | HepG2 | 13.14 | nih.gov |

| Brefeldin A 4-O-(4)-dimethylaminocinnamate (CHNQD-01269) | HepG2 | 0.29 | nih.gov |

| 3-(3,5-Dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid | HepG2 | 4.05 | nih.gov |

Mechanisms of Cytotoxicity: Apoptosis Induction and Cell Cycle Arrest

The cytotoxic effects of cinnamic acid derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with the normal progression of the cell cycle. For example, a hybrid imidazolone-sulphonamide-pyrimidine compound was found to significantly increase the percentage of apoptotic cells compared to untreated controls. researchgate.net This was accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the pro-survival protein Bcl-2. researchgate.net

Further studies have shown that cinnamic acid derivatives can inhibit cell growth by inducing cell death and causing cell cycle arrest. nih.govresearchgate.net In one investigation, a potent 3-fluoro cinnamic acid dimer was found to induce apoptosis and cause an 'S' phase cell cycle arrest in cancer cells. nih.gov Similarly, cinnamic acid itself was shown to decrease the percentage of cells in the S phase in the HT-144 human melanoma cell line and increase the frequency of hypodiploid cells, indicative of apoptosis. nih.gov

Design of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy, and its tyrosine kinase (TK) domain is a key focus for inhibitor design. nih.gov A series of novel 4-anilinoquinazoline-acylamino derivatives were designed and synthesized as dual inhibitors of EGFR and VEGFR-2. sci-hub.senih.gov Several of these compounds exhibited potent inhibitory activity against EGFR. For instance, compounds 15a, 15b, and 15e showed IC50 values of 0.13 μM, 0.15 μM, and 0.69 μM, respectively, against EGFR. nih.gov Molecular modeling studies have been employed to understand the binding modes of these inhibitors within the ATP-binding site of the EGFR kinase domain, aiding in the rational design of more potent and selective agents. nih.govsci-hub.se

| Compound | Target | IC50 (μM) | Reference |

| 15a | EGFR | 0.13 | nih.gov |

| 15b | EGFR | 0.15 | nih.gov |

| 15e | EGFR | 0.69 | nih.gov |

| 15a | VEGFR-2 | 0.56 | nih.gov |

| 15b | VEGFR-2 | 1.81 | nih.gov |

| 15e | VEGFR-2 | 0.87 | nih.gov |

Investigation of Dimeric Cinnamic Acid Structures for Enhanced Antineoplastic Potency

Researchers have explored the dimerization of cinnamic acids as a strategy to enhance their anticancer effects. A comparative study revealed that cinnamic acid dimers (CADs), such as ferulic acid dimer, 3-fluoro CAD, and 3,4-difluoro CAD, were more cytotoxic than their corresponding monomers. nih.gov The most potent of these, the 3-fluoro CAD, was shown to induce apoptosis and arrest the cell cycle in the 'S' phase in breast cancer cells. nih.gov This research highlights a promising avenue for developing a new class of antineoplastic compounds through a straightforward and economical synthesis method. nih.gov

Antimicrobial Research: Antibacterial and Antifungal Potential

In addition to their anticancer properties, derivatives of this compound have been investigated for their ability to combat microbial infections. These compounds have demonstrated a spectrum of activity against various bacterial and fungal strains, making them potential candidates for the development of new antimicrobial agents.

Spectrum of Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Cinnamic acid and its derivatives have a long history of use for their antimicrobial properties. nih.goveurekaselect.comui.ac.id Studies have shown that compounds such as α-fluorocinnamic acid can inhibit bacterial growth at concentrations of 15–25 mM. mdpi.comnih.gov The antimicrobial activity of these derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria.

For example, a series of N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives showed significant inhibitory activity against reference Gram-positive cocci, with Minimum Inhibitory Concentration (MIC) values in the range of 1–8 µg/mL. nih.gov However, their activity against Gram-negative bacteria like Escherichia coli was lower. nih.gov In another study, esters of 4-chlorocinnamic acid were synthesized and tested against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). nih.govresearchgate.net While some activity was observed against S. aureus, the compounds were generally more effective as antifungal agents. nih.gov The broad antimicrobial activity of cinnamic acid derivatives continues to be an active area of research. mdpi.com

| Compound/Derivative | Bacterial Strain | MIC/Activity | Reference |

| α-fluorocinnamic acid | Bacteria | Inhibited growth at 15-25 mM | mdpi.comnih.gov |

| N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamides | Gram-positive cocci | 1–8 µg/mL | nih.gov |

| Methyl 4-chlorocinnamate | S. aureus | Active at highest concentration tested | nih.gov |

| 4-chlorocinnamic acid | E. coli, B. subtilis | 708 µM | nih.gov |

Antifungal Efficacy Against Candida Species

Derivatives of cinnamic acid, including halogenated variants, have demonstrated notable antifungal properties, particularly against various Candida species, which are significant opportunistic fungal pathogens in humans. researchgate.net The introduction of a halogen, such as chlorine, into the cinnamic acid structure has been a key strategy in developing compounds with enhanced antifungal efficacy. Studies on 4-chlorocinnamic acid esters have provided valuable insights into their activity against clinically relevant Candida strains, including Candida albicans, Candida glabrata, and Candida krusei. researchgate.netnih.gov

In one study, a series of twelve esters derived from 4-chlorocinnamic acid were synthesized and evaluated for their antifungal potential. All tested esters showed bioactivity against the Candida species. researchgate.net Among these, methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate were identified as the most potent compounds. nih.gov Their efficacy highlights the importance of the ester substituent in modulating the antifungal response. The minimum inhibitory concentration (MIC) is a key measure of antifungal potency, with lower values indicating greater efficacy. The findings from these studies suggest that specific structural modifications to the cinnamic acid backbone can lead to derivatives with significant anti-Candida activity. researchgate.netnih.gov

The following table summarizes the minimum inhibitory concentration (MIC) of selected 4-chlorocinnamic acid esters against various Candida species, demonstrating their antifungal potential.

| Compound | MIC (μmol/mL) against C. albicans | MIC (μmol/mL) against C. glabrata | MIC (μmol/mL) against C. krusei | MIC (μmol/mL) against C. guilliermondii |

| Methoxyethyl 4-chlorocinnamate | 0.13 | 0.13 | 0.13 | 0.13 |

| Perillyl 4-chlorocinnamate | 0.048 | 0.024 | 0.024 | 0.048 |

Data sourced from studies on 4-chlorocinnamic acid derivatives, which serve as a proxy for halogenated cinnamic acids. researchgate.netnih.gov

Structure-Activity Relationship Studies for Enhanced Antimicrobial Properties

The relationship between the chemical structure of cinnamic acid derivatives and their antimicrobial activity is a critical area of investigation for designing more effective therapeutic agents. Structure-activity relationship (SAR) studies have revealed that several molecular features are crucial for determining the potency and spectrum of these compounds. researchgate.net The cinnamic acid scaffold has three main reactive sites that can be modified: the aromatic ring, the carboxylic acid function, and the olefinic double bond. nih.gov

Key findings from SAR studies include:

Halogenation : The presence of a halogen atom, such as fluorine or chlorine, on the phenyl ring can significantly influence antimicrobial activity. mdpi.com For instance, 4-chlorocinnamic acid has shown activity against both E. coli and B. subtilis. mdpi.com The position and nature of the halogen are important; for example, (E)-3-(4-fluorophenyl)-N-(4-fluorophenylsulfonyl)acrylamide demonstrated a significant anticancer effect, indicating the role of fluorine in biological activity. nih.gov

Ester and Amide Modifications : Converting the carboxylic acid group into esters or amides is a common strategy to enhance antimicrobial properties. This modification often increases the lipophilicity of the molecule, which can improve its ability to penetrate microbial cell membranes. researchgate.net Studies on 4-chlorocinnamic acid esters showed that substituents like short alkyl chains containing a heteroatom (e.g., oxygen) or a terpenic substructure (e.g., perillyl) resulted in better antifungal profiles. nih.gov

Substituents on the Phenyl Ring : The type and position of other substituents on the aromatic ring play a vital role. For example, the presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, as seen in ferulic and caffeic acids, contributes to their biological effects, including alpha-glucosidase inhibition and antifungal activity. nih.govnih.gov

These SAR studies provide a framework for the rational design of new cinnamic acid derivatives with optimized antimicrobial and pharmacological profiles. nih.gov

Enzyme Inhibition Studies

Cinnamic acid and its derivatives are recognized for their ability to inhibit various enzymes, a mechanism that underlies many of their therapeutic effects. nih.gov Their inhibitory action is a key focus of research for treating conditions related to hyperpigmentation and metabolic disorders. nih.govbenthamdirect.com

Investigation of Tyrosinase Inhibition Mechanisms by Substituted Cinnamic Acids

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a primary strategy for addressing hyperpigmentation and for use in cosmetic skin-lightening agents. rsc.orgnih.gov Cinnamic acid derivatives have been extensively studied as tyrosinase inhibitors. benthamdirect.comresearchgate.net

Research has shown that substituents on the phenyl ring of cinnamic acid significantly affect the inhibitory mechanism. researchgate.net The inhibition kinetics, analyzed through methods like Lineweaver-Burk plots, reveal different modes of action. rsc.org Depending on their structure, these derivatives can act as competitive, non-competitive, uncompetitive, or mixed-type inhibitors. ekb.egmdpi.com For example, one study found that a specific cinnamic acid derivative acted as an uncompetitive inhibitor. benthamdirect.com In contrast, other studies have identified derivatives that function as non-competitive or mixed-type inhibitors of tyrosinase. rsc.orgnih.gov The combination of 4-hydroxycinnamic acid and ferulic acid was found to inhibit tyrosinase more effectively than either compound alone. nih.gov

The following table presents the half-maximal inhibitory concentration (IC50) values for selected cinnamic acid derivatives against mushroom tyrosinase, illustrating their inhibitory potency.

| Compound | IC50 (μM) |

| (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate | 2.0 |

| (2-(3-methoxyphenoxy)-2-oxoethyl (E)-3-(4-hydroxyphenyl) acrylate) | 5.7 |

| (E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate | 8.3 |

| (E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate | 10.6 |

| Kojic Acid (Positive Control) | 16.7 - 32.2 |

Data sourced from multiple studies on substituted cinnamic acid derivatives. rsc.orgnih.gov

Molecular Docking and Interaction Analysis with Enzyme Active Sites

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a target protein, such as an enzyme. This method has been widely applied to understand the inhibitory action of this compound derivatives. researchgate.netgenominfo.org Docking studies on tyrosinase inhibitors have revealed that the phenolic para-hydroxy group of the most active compounds is predicted to interact with the catalytic copper ions (Cu++) in the enzyme's active site. benthamdirect.comnih.gov

In the context of antifungal activity, molecular docking has been used to study the interaction of cinnamic acid esters with cytochrome P450 14α-demethylase, a crucial enzyme in fungal cell membrane biosynthesis. researchgate.net These studies confirmed that the derivatives have a good affinity for the active site, suggesting they may act as inhibitors of this enzyme. nih.gov Similarly, docking analyses have been performed to identify potential inhibitors of glucosyltransferase (GTFase) from Streptococcus mutans, an enzyme involved in dental caries, and matrix metalloproteinase-9 (MMP-9), which is implicated in various diseases. genominfo.orgumsha.ac.irsid.ir These computational analyses provide a basis for the rational design of more potent and selective enzyme inhibitors built upon the cinnamic acid scaffold. nih.gov

Role of Fluorinated Derivatives as Enzyme Inhibitors

The incorporation of fluorine into small molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties, including enzyme inhibition. tandfonline.com Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly improve a molecule's metabolic stability, membrane permeation, and binding affinity to target proteins. tandfonline.comnih.gov

In the context of enzyme inhibition, fluorinated derivatives can serve multiple purposes:

Altering Acidity : Fluorination can be used to finely tune the pKa of ionizable groups, making them better mimics of natural substrates or transition states. nih.gov

Enhanced Binding Interactions : The C-F bond can engage in specific, favorable interactions with residues in an enzyme's active site, such as amide carbonyls, which can contribute to tighter binding. nih.gov

Blocking Metabolism : The stability of the C-F bond can prevent metabolic degradation at the site of fluorination, increasing the bioavailability and duration of action of the inhibitor. tandfonline.com

Mimicking Transition States : The strong electron-withdrawing nature of fluorine can destabilize adjacent positive charges, such as those in oxocarbenium ion-like transition states of glycosidase-catalyzed reactions. This makes fluorinated sugars effective mechanism-based inhibitors. nih.govresearchgate.net

While specific studies focusing solely on this compound as an enzyme inhibitor are part of a broader research area, the principles of using fluorinated compounds as inhibitors are well-documented and provide a strong rationale for exploring fluorinated cinnamic acid derivatives for this purpose. researchgate.neteurekaselect.com

Other Biological Activities under Investigation

Beyond their well-documented antimicrobial and enzyme-inhibiting properties, derivatives of this compound are being investigated for a wide range of other biological activities. The versatility of the cinnamic acid scaffold makes it a promising starting point for the development of new therapeutic agents. nih.gov

Cinnamic acid derivatives have shown potential in several areas:

Antitubercular Activity : Some studies have explored cinnamic acid derivatives as potential agents against Mycobacterium tuberculosis. A study on fluorinated cinnamoyl amides found that a compound with a 4-fluoro substitution was the most active, indicating that fluorination favored anti-tuberculosis activity. researchgate.net

Anticancer Properties : Various derivatives have been described as promising anticancer agents. nih.govresearchgate.net For instance, certain cinnamamide (B152044) hybrids have shown significant cytotoxic effects against cancer cell lines. nih.gov

Biodegradation : The environmental fate and metabolism of fluorinated compounds are also of interest. A bacterial consortium was found to utilize this compound for growth, converting it into 4-fluorobenzoic acid and using the side chain as a carbon source. nih.gov This highlights a biological activity relevant to bioremediation.

Diverse Pharmacological Effects : Cinnamic acid and its derivatives have been associated with a broad spectrum of activities, including anti-inflammatory, antioxidant, hepatoprotective, and neuroprotective effects, which continue to be areas of active research. nih.govnih.gov

These ongoing investigations underscore the therapeutic potential of the this compound framework in addressing a variety of health conditions. benthamdirect.com

Anti-inflammatory Effects

Cinnamic acid and its derivatives are noted for their anti-inflammatory properties. mdpi.com Research indicates that these compounds can suppress inflammation-related pathways. mdpi.com The mechanism of action for some hydroxycinnamic acid derivatives has been linked to the inhibition of NF-κB (nuclear factor kappa B) activation. nih.gov NF-κB is a crucial transcription factor involved in cellular processes, including inflammation. nih.gov By inhibiting its DNA-binding capability, these compounds can reduce the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

This compound serves as a key intermediate or building block in the synthesis of various bioactive molecules, including anti-inflammatory agents. chemimpex.com The incorporation of the cinnamic acid scaffold into more complex molecules is a strategy used in developing new therapeutic agents. For instance, synthetic amide derivatives of hydroxycinnamic acids have been shown to modulate inflammatory processes, such as by inhibiting the oxidative burst in human neutrophils, highlighting the potential of this chemical class. atlasofscience.org

Antioxidant Properties

The cinnamic acid framework is a well-established feature in compounds known for their antioxidant activity. eurekaselect.comnih.gov Many derivatives, particularly those containing phenolic hydroxyl groups, are potent antioxidants and free radical scavengers. eurekaselect.com The antioxidant capacity of these molecules is often attributed to their ability to donate electrons, which neutralizes reactive oxygen species (ROS) and terminates radical chain reactions. nih.gov

The antioxidant efficacy of cinnamic acid derivatives is influenced by the nature and position of substituents on the aromatic ring. researchgate.net Dihydroxy derivatives, for example, tend to exhibit stronger antioxidant activity than their monohydroxy counterparts due to an enhanced ability to scavenge free radicals. researchgate.net The evaluation of these properties often involves assessing the inhibition of lipid peroxidation and the interaction with stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov Research has confirmed that various synthetic derivatives of cinnamic acid possess significant antioxidant and radical scavenging capabilities. nih.govmdpi.com

Antiplasmodial Activity of Hybrid Compounds (e.g., Harmicines)

In the search for new treatments for malaria, particularly in light of growing drug resistance, researchers have developed hybrid compounds that combine two or more pharmacophores into a single molecule. miguelprudencio.com One such class of compounds is the "harmicines," which are hybrids of the β-carboline alkaloid harmine (B1663883) and derivatives of cinnamic acid, including this compound. miguelprudencio.comsigmaaldrich.com

These hybrid molecules have demonstrated significant activity against multiple stages of the Plasmodium parasite's life cycle. sigmaaldrich.com Studies have evaluated harmicines against the erythrocytic (blood) stage of Plasmodium falciparum—including both chloroquine-sensitive and chloroquine-resistant strains—and the hepatic (liver) stage of P. berghei. sigmaaldrich.comresearchgate.net The conjugation of cinnamic acid derivatives to the harmine scaffold generally results in compounds with increased antiplasmodial potency compared to harmine alone. miguelprudencio.comsigmaaldrich.com

Structure-activity relationship (SAR) analyses have revealed that the type of linker (e.g., amide bond or triazole ring) and the substitution position on the harmine core influence the biological activity. researchgate.netmiguelprudencio.com For example, certain amide-type harmicines have shown superior potency. researchgate.net Molecular modeling studies suggest that these compounds may act by binding to the ATP binding site of P. falciparum heat shock protein 90 (PfHsp90), a protein essential for the parasite's development. sigmaaldrich.comnih.gov

| Harmicine Class | Linker Type | Primary Activity Stage | Key Findings | Reference |

|---|---|---|---|---|

| O-Harmicines | Triazole | Erythrocytic Stage (P. falciparum) | Exhibited the highest activity against blood-stage malaria parasites in initial studies. | sigmaaldrich.com |

| N,O-bis Harmicines | Triazole | Hepatic Stage (P. berghei) | Showed the most pronounced activity against liver-stage parasites. | sigmaaldrich.com |

| N-Harmicines | Triazole | Erythrocytic & Hepatic Stages | Demonstrated the least cytotoxicity among the triazole-linked harmicines, leading to better selectivity. | sigmaaldrich.com |

| Amide-Type Harmicines | Amide | Erythrocytic & Hepatic Stages | Exerted remarkable activity against P. falciparum in low submicromolar concentrations. Certain analogues showed superior potency against both life cycle stages. | researchgate.netnih.gov |

Investigation of Other Pharmacological Potentials of Analogues

Analogues of this compound, particularly other halogenated cinnamic acid derivatives, have been investigated for additional pharmacological activities, most notably antimicrobial and anticancer effects. nih.govchemimpex.com

Antimicrobial Activity: Esters derived from 4-chlorocinnamic acid, a close structural analogue, have been prepared and tested against a range of pathogenic microbes. researchgate.netnih.gov These studies demonstrated that the esters were bioactive against several fungal strains, including Candida albicans, Candida glabrata, and Candida krusei. researchgate.netnih.gov Some derivatives, such as methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate, were identified as particularly potent antifungal agents. nih.gov In antibacterial testing, methyl 4-chlorocinnamate showed activity against Staphylococcus aureus. nih.gov The proposed mechanism for the antifungal activity involves the inhibition of the enzyme 14α-demethylase. researchgate.net

Anticancer Activity: The cinnamic acid scaffold is present in numerous compounds investigated for anticancer properties. nih.govmdpi.com this compound itself is utilized as an intermediate in the synthesis of potential anticancer agents. chemimpex.com Synthetic derivatives, such as N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamides, have been evaluated for their effects on cancer cell lines, with some compounds showing potent activity with IC₅₀ values below 10 µg/mL. mdpi.com The biological effect is often linked to the presence of the α,β-unsaturated bond, which is believed to contribute to the therapeutic action. mdpi.com

Microbial Metabolism and Environmental Biodegradation Pathways

Aerobic Biodegradation by Defined Bacterial Consortia

A key example of the microbial breakdown of 4-Fluorocinnamic acid is through the synergistic action of a defined bacterial consortium under aerobic conditions. This cooperative degradation highlights the metabolic specialization within microbial communities.

A newly isolated bacterial consortium consisting of Arthrobacter sp. strain G1 and Ralstonia sp. strain H1 has been shown to utilize this compound for growth in aerobic environments. In this partnership, the two strains perform distinct, sequential roles in the catabolism of the compound. Strain G1, identified as an Arthrobacter species, is responsible for the initial breakdown of this compound. It converts the parent compound into intermediates, utilizing the two-carbon side chain for its own growth. However, Arthrobacter sp. G1 cannot degrade the resulting aromatic ring intermediate. This role is fulfilled by Ralstonia sp. strain H1, which metabolizes the products generated by strain G1, leading to the complete breakdown of the compound.

The metabolic pathway initiated by Arthrobacter sp. strain G1 involves the conversion of this compound primarily into 4-fluorobenzoic acid (4-FBA). This conversion allows strain G1 to use the cleaved two-carbon side chain as a source of carbon and energy. During this process, a minor amount of 4-fluoroacetophenone is also formed as a dead-end side product. While previous studies with activated sludge suggested that 4-fluoroacetophenone was a primary intermediate in the formation of 4-FBA, research on this consortium indicates it is more likely a result of a side reaction. The principal transient metabolite, 4-fluorobenzoic acid, accumulates in cultures of Arthrobacter sp. G1 alone, as it is unable to further metabolize this aromatic acid. The subsequent degradation of 4-FBA is carried out by Ralstonia sp. strain H1, which metabolizes it via 4-fluorocatechol.

Key Metabolites in the Biodegradation of this compound by the G1 and H1 Consortium

| Metabolite | Role in Pathway | Degrading Strain |

|---|---|---|

| This compound | Initial Substrate | Arthrobacter sp. G1 |

| 4-Fluorobenzoic acid | Major Transient Intermediate | Ralstonia sp. H1 |

| 4-Fluoroacetophenone | Dead-end Side Product | - |

| 4-Fluorocatechol | Intermediate of 4-FBA degradation | Ralstonia sp. H1 |

The degradation of the cinnamic acid side chain of this compound by Arthrobacter sp. strain G1 proceeds through a CoA-dependent β-oxidation mechanism. The initial step is the activation of the substrate to its coenzyme A (CoA) thioester, 4-fluorocinnamoyl-CoA, a reaction catalyzed by the enzyme 4-fluorocinnamoyl-CoA ligase. Following this activation, a sequence of enzymatic reactions occurs. Cell extracts of strain G1 have been found to contain the necessary enzymes for further transformation, including 4-fluorocinnamoyl-CoA hydratase, 4-fluorophenyl-β-hydroxy propionyl-CoA dehydrogenase, and 4-fluorophenyl-β-keto propionyl-CoA thiolase. The subsequent degradation of the aromatic ring of 4-fluorobenzoic acid by Ralstonia sp. strain H1 proceeds via an ortho-cleavage pathway of 4-fluorocatechol.

Enzymes Involved in the β-Oxidation of this compound by Arthrobacter sp. G1

| Enzyme | Function |

|---|---|

| 4-Fluorocinnamoyl-CoA ligase | Activates 4-FCA to its CoA derivative |

| 4-Fluorocinnamoyl-CoA hydratase | Hydrates the double bond of the CoA derivative |

| 4-Fluorophenyl-β-hydroxy propionyl-CoA dehydrogenase | Oxidizes the resulting hydroxyl group |

| 4-Fluorophenyl-β-keto propionyl-CoA thiolase | Cleaves the side chain, releasing acetyl-CoA and forming 4-FBA |

While Arthrobacter sp. strain G1 can only partially degrade this compound, the synergistic co-culture with Ralstonia sp. strain H1 achieves complete mineralization of the compound. This complete breakdown is evidenced by the quantitative release of the fluoride (B91410) ion from the aromatic ring. The consortium's ability to achieve full degradation demonstrates a robust system for the removal of this organofluorine pollutant, which was observed in both batch and continuous cultures. The release of fluoride only occurs when strain H1 is present to cleave the aromatic ring of the 4-fluorobenzoic acid intermediate produced by strain G1.

Biodegradation by Isolated Bacterial Strains (e.g., Rhodococcus sp. strain S2)

In addition to consortia, single bacterial strains have been identified that possess the metabolic capability to completely degrade this compound.